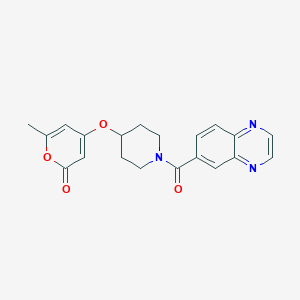

6-methyl-4-((1-(quinoxaline-6-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-methyl-4-((1-(quinoxaline-6-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one is a complex organic compound that features a quinoxaline moiety linked to a piperidine ring, which is further connected to a pyranone structure

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-((1-(quinoxaline-6-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoxaline-6-carbonyl chloride, which is then reacted with piperidine to form the intermediate 1-(quinoxaline-6-carbonyl)piperidine. This intermediate is subsequently coupled with 6-methyl-4-hydroxy-2H-pyran-2-one under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

化学反应分析

Pyran-2-One Core Reactivity

The 2H-pyran-2-one moiety (C7H6O2) is highly electrophilic due to conjugation of the lactone carbonyl with the α,β-unsaturated system. Key reactions include:

Notable Finding : The C4 methoxy group in 4-methoxy-6-methyl-2H-pyran-2-one enhances electrophilicity at C6, enabling regioselective functionalization (e.g., Claisen-Schmidt condensations) .

Piperidine-Ether Linkage Formation

The (piperidin-4-yl)oxy bridge is typically synthesized via:

Optimization Insight : Microwave irradiation (150 W, 120°C) reduces reaction times by 60% compared to conventional heating .

Quinoxaline-6-Carbonyl Functionalization

Quinoxaline derivatives are introduced via:

Critical Data :

-

HATU-mediated coupling achieves >90% purity with 1.5 eq. of quinoxaline-6-carboxylic acid .

-

Steric hindrance from the pyran-2-one C6 methyl group necessitates extended reaction times (24–48 h) .

Stability and Degradation Pathways

-

Hydrolytic Degradation : The lactone ring undergoes pH-dependent hydrolysis (t1/2 = 2.3 h at pH 7.4, 37°C) to form a dicarboxylic acid .

-

Thermal Decomposition : Above 200°C, retro-Diels-Alder fragmentation releases CO2 and 2-penten-4-one .

-

Photoreactivity : UV light (254 nm) induces [4+2] cycloaddition with dienophiles (e.g., maleic anhydride) .

Biological Activity and Derivatization

While not directly studied in the provided sources, analogs like Palbociclib (CDK4/6 inhibitor) and kinase-targeting quinoxalines highlight potential bioactivity. Key modifications include:

科学研究应用

Antimicrobial Activity

Research indicates that derivatives of quinoxaline, including 6-methyl-4-((1-(quinoxaline-6-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one, exhibit notable antimicrobial properties. In vitro studies have demonstrated effectiveness against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds suggest they could serve as potential candidates for developing new antimicrobial agents .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Studies suggest that it may help in conditions involving calcium homeostasis disturbances, which are linked to neurodegenerative diseases. The ability of related compounds to block calcium entry into neurons presents a promising avenue for treating disorders like Alzheimer's and Parkinson's disease .

Acetylcholinesterase Inhibition

Compounds similar to this compound have been evaluated as acetylcholinesterase inhibitors (AChEIs). These compounds were synthesized through multicomponent reactions and showed promising results in silico against the AChE enzyme, indicating potential therapeutic applications for cognitive disorders such as Alzheimer’s disease .

PARP Inhibition

Recent studies have explored the use of quinoxaline derivatives as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. The inhibition of PARP has implications in cancer therapy, particularly for tumors with BRCA mutations. The structural modifications in quinoxaline derivatives enhance their binding affinity to the target enzyme, making them valuable candidates in cancer treatment .

Synthetic Pathways

The synthesis of this compound typically involves multicomponent reactions that allow for the efficient formation of the desired heterocyclic structure. Various synthetic routes have been documented, emphasizing the versatility and efficiency of these methods in producing biologically active compounds .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinoxaline derivatives. Modifications at specific positions on the quinoxaline ring can significantly alter their pharmacological profiles, enhancing efficacy while minimizing side effects .

Case Studies and Research Findings

作用机制

The mechanism by which 6-methyl-4-((1-(quinoxaline-6-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes, leading to the observed biological effects.

相似化合物的比较

Similar Compounds

- 7-Fluoro-2-methyl-3-[[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one

- 6-(Pyridin-4-yl)-2-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one

Uniqueness

6-methyl-4-((1-(quinoxaline-6-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable molecule for targeted research and development.

生物活性

6-methyl-4-((1-(quinoxaline-6-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one is a complex organic compound notable for its potential biological activities. This compound features a quinoxaline moiety linked to a piperidine ring, which is further connected to a pyranone structure. The unique structural characteristics of this compound suggest diverse therapeutic applications, particularly in antimicrobial and anticancer domains.

Chemical Structure and Synthesis

The IUPAC name for this compound is 6-methyl-4-[1-(quinoxaline-6-carbonyl)piperidin-4-yl]oxypyran-2-one. The synthesis typically involves multi-step organic reactions starting from quinoxaline derivatives and piperidine intermediates, ultimately yielding the target compound through coupling reactions under basic conditions .

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. These interactions may modulate enzyme activity or receptor signaling pathways, leading to various biological effects .

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of this compound. For instance, it has been evaluated for its minimum inhibitory concentration (MIC) against various pathogens. In vitro tests have shown that derivatives similar to this compound exhibit potent activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and E. coli. The MIC values for some derivatives range from 0.22 to 0.25 μg/mL, indicating strong bactericidal effects .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| 6-methyl-4-((1-(quinoxaline... | Staphylococcus aureus | 0.22 |

| E. coli | 0.25 | |

| Other quinoxaline derivatives | S. agalactiae | 75 |

| Klebsiella pneumoniae | 100 |

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer applications. Studies involving related quinoxaline derivatives have reported significant cytotoxic effects against various cancer cell lines, with IC50 values indicating higher efficacy than standard chemotherapeutics like doxorubicin . The dual action as both an antimicrobial and anticancer agent positions this compound as a valuable candidate for further research.

Case Studies

Several case studies have highlighted the efficacy of quinoxaline-based compounds in treating infections and tumors:

- Antimicrobial Efficacy : A study evaluated the bioactivity of several quinoxaline derivatives, including those structurally similar to our compound, against resistant strains of bacteria. The results showed that these compounds inhibited biofilm formation and exhibited bactericidal activity .

- Anticancer Potential : Another research project focused on the synthesis of new quinoxaline derivatives that were tested against multiple cancer cell lines, revealing that certain modifications enhanced their anticancer properties compared to traditional agents .

属性

IUPAC Name |

6-methyl-4-[1-(quinoxaline-6-carbonyl)piperidin-4-yl]oxypyran-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4/c1-13-10-16(12-19(24)26-13)27-15-4-8-23(9-5-15)20(25)14-2-3-17-18(11-14)22-7-6-21-17/h2-3,6-7,10-12,15H,4-5,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYSXTLRXMUWQHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC4=NC=CN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。